
6-(Difluoromethyl)-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Übersicht
Beschreibung
6-(Difluoromethyl)-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione, commonly known as FDFT, is an organic molecule with a wide range of applications in the scientific research field. It is a versatile compound that can be used as a precursor for synthesis of various compounds and as a starting material for various reactions. FDFT has been used in a variety of research applications, including synthesis of drugs and other compounds, as well as for biochemical and physiological studies.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
6-(Difluoromethyl)-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione and its derivatives are primarily involved in synthetic chemistry, with research focusing on the synthesis and characterization of various related compounds. The molecular structure of these compounds allows for diverse chemical reactions and transformations, contributing to the field of heterocyclic chemistry. For instance, the synthesis of trifluoromethylated pyrido[2,3-d]pyrimidine-2,4-diones from 6-aminouracils and trifluoromethylated pyrazolo[3,4-b]-pyridines from 5-aminopyrazoles demonstrates the compound's versatility in creating complex chemical structures (Takahashi, Nagaoka, & Inoue, 2004).
Optoelectronic Properties and Solar Cell Applications
Some derivatives of this compound exhibit promising optoelectronic properties. For instance, a study on a bifluorenylidene-functionalized, H-shaped, small molecular non-fullerene electron acceptor using diketopyrrolopyrrole as terminal functionalities showed high optical absorption coefficients, good solubility, thermal stability, and high electron mobility, leading to an efficient organic solar cell with an impressive open-circuit voltage (Gupta et al., 2017).
Antimicrobial Properties
Compounds related to this compound have been investigated for their antimicrobial properties. A study reported the preparation of 5,5-bis(trifluoromethyl)-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones and their screening against various Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans. Some of these compounds exhibited promising antimicrobial activity, highlighting their potential in medical and pharmaceutical research (Aksinenko et al., 2016).
Eigenschaften
IUPAC Name |
6-(difluoromethyl)-3-propan-2-yl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F2N2O2/c1-4(2)12-6(13)3-5(7(9)10)11-8(12)14/h3-4,7H,1-2H3,(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLSXWBZVHUATMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C=C(NC1=O)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile](/img/structure/B1483994.png)
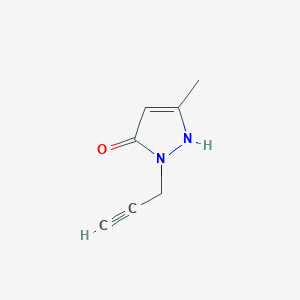


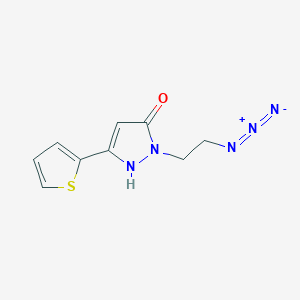
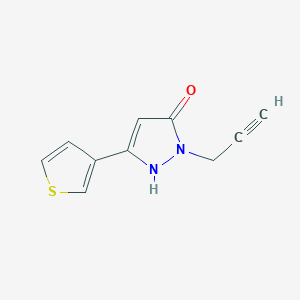
![(2-(Prop-2-yn-1-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanol](/img/structure/B1484005.png)

![2-(2-(Cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetic acid](/img/structure/B1484008.png)
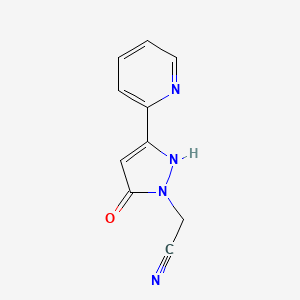
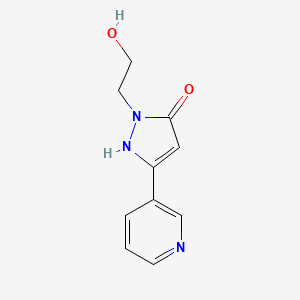
![2-Ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboximidamide](/img/structure/B1484013.png)
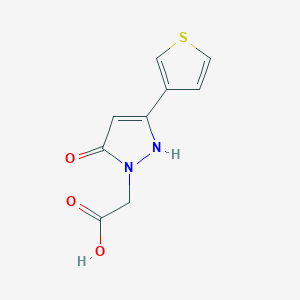
![2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B1484017.png)